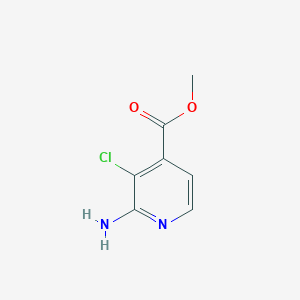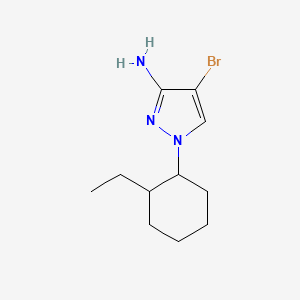
4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is a chemical compound with the following structural formula:
C9H17BrN
It belongs to the class of cycloalkanes, specifically a substituted pyrazole derivative. The compound contains a bromine atom, an ethyl group, and a cyclohexyl ring. Its systematic IUPAC name is 4-bromo-1-ethyl-2-methylcyclohexane .
准备方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. Subsequent bromination of the hydrazone yields 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine.
Reaction Conditions::Step 1: Formation of hydrazone
Step 2: Bromination
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and safety considerations.
化学反应分析
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine can undergo various reactions:
Bromination: The compound contains a bromine atom, making it susceptible to further bromination reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the starting material can yield the desired compound.
Common reagents and conditions depend on the specific reaction type.
科学研究应用
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a probe to investigate cellular pathways or receptors.
Industry: It could be used in the synthesis of other compounds or as a building block for more complex molecules.
作用机制
The exact mechanism by which 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
While there are no direct analogs with identical substituents, researchers may compare this compound to related pyrazoles or cycloalkanes. Its uniqueness lies in the combination of the bromine atom, ethyl group, and cyclohexyl ring.
属性
分子式 |
C11H18BrN3 |
|---|---|
分子量 |
272.18 g/mol |
IUPAC 名称 |
4-bromo-1-(2-ethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18BrN3/c1-2-8-5-3-4-6-10(8)15-7-9(12)11(13)14-15/h7-8,10H,2-6H2,1H3,(H2,13,14) |
InChI 键 |
ROTUUHKJABYAAI-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCCC1N2C=C(C(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



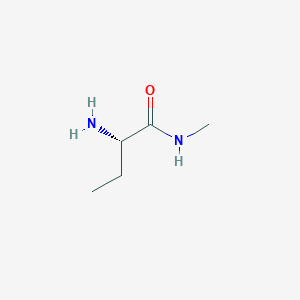
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
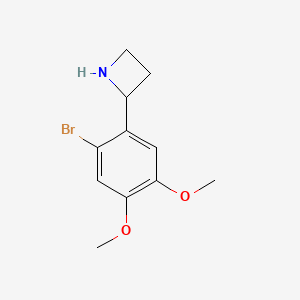

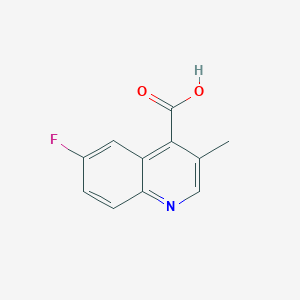
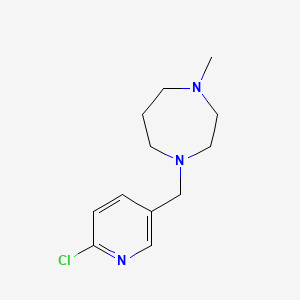
amino]valeric acid](/img/structure/B13544282.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)

